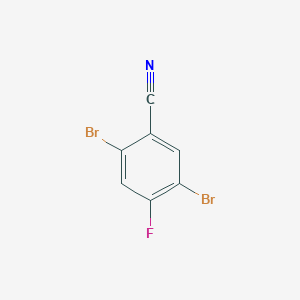

2,5-Dibromo-4-fluorobenzonitrile

描述

Significance of Aryl Halides in Cross-Coupling Methodologies

Aryl halides are fundamental partners in a multitude of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings often employ aryl bromides and iodides as substrates. numberanalytics.comacs.org The carbon-halogen bond in these compounds readily undergoes oxidative addition to a transition metal catalyst, typically palladium, initiating the catalytic cycle that leads to the formation of a new bond. wikipedia.orgyoutube.com The ability to use more challenging electrophiles, including aryl chlorides, has expanded the scope of these reactions, driven by innovations in ligand design and the use of nickel catalysts. acs.org

The presence of multiple halogen atoms on an aromatic ring, as seen in 2,5-Dibromo-4-fluorobenzonitrile, offers the potential for selective cross-coupling reactions. The differential reactivity of the carbon-bromine versus the carbon-fluorine bond allows for a stepwise functionalization of the aromatic core.

Role of Nitrile Functionality in Chemical Transformations

The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic synthesis due to its unique electronic properties and reactivity. teachy.appnih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. unizin.orglibretexts.org This reactivity allows for the conversion of nitriles into a variety of other functional groups, including:

Amines: Reduction of nitriles with reagents like lithium aluminum hydride (LiAlH₄) yields primary amines. libretexts.orglibretexts.org

Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. libretexts.orglibretexts.org

Ketones: Reaction with Grignard reagents followed by hydrolysis converts nitriles into ketones. libretexts.orglibretexts.org

Amides: Partial hydrolysis of nitriles can afford amides. libretexts.org

Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition reactions. nih.gov Its ability to be transformed into other key functional groups makes it a valuable synthetic intermediate. acs.org

Overview of Fluorine and Bromine Substituent Effects on Aromatic Systems

The presence of fluorine and bromine atoms significantly influences the electronic properties and reactivity of an aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. vaia.comlibretexts.org However, fluorine can also donate electron density to the ring through a positive mesomeric (resonance) effect due to its lone pairs of electrons. libretexts.orgnih.gov This dual nature can lead to complex reactivity patterns. The substitution of hydrogen with fluorine can also enhance the thermal stability and metabolic resistance of molecules. nih.govacs.orgnih.gov

Bromine: Like other halogens, bromine also deactivates the aromatic ring towards electrophilic substitution through its inductive effect. vaia.comlibretexts.org However, similar to fluorine, it can also participate in resonance, donating electron density to the ring. The inductive effect of bromine is generally weaker than that of fluorine. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to cleavage in reactions like cross-coupling.

The combined presence of both fluorine and bromine on the same aromatic ring, as in this compound, creates a unique electronic environment that can be exploited for selective chemical modifications.

Contextualizing this compound within Contemporary Synthetic Chemistry

This compound (CAS Number: 1379326-67-6) is a valuable building block in modern organic synthesis. labseeker.com Its trifunctional nature, possessing two bromine atoms, one fluorine atom, and a nitrile group, provides multiple sites for chemical manipulation. This allows for the sequential and regioselective introduction of various substituents, making it a key intermediate in the synthesis of complex and highly functionalized molecules.

The differential reactivity of the C-Br and C-F bonds is a key feature. The C-Br bonds are more readily cleaved in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkyl, or other groups at the 2 and 5 positions. The more robust C-F bond can be retained for later-stage transformations or can influence the biological activity of the final product. The nitrile group offers a handle for conversion into other important functionalities, as previously discussed.

The strategic combination of these reactive sites makes this compound a versatile precursor for the synthesis of a wide range of compounds, including those with potential applications in medicinal chemistry and materials science. For instance, related halogenated benzonitriles have been utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and dyes. googleapis.comossila.com

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJPHKSCOBGZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dibromo 4 Fluorobenzonitrile

Established Synthetic Pathways for 2,5-Dibromo-4-fluorobenzonitrile

Multi-step Reaction Sequences for Dibromofluorobenzonitrile Derivatives

The synthesis of complexly substituted benzonitriles often necessitates a multi-step approach to ensure correct regioselectivity of the substituents. A highly effective and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. bohrium.comnumberanalytics.com This reaction involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. bohrium.comnumberanalytics.com

Given this, a plausible synthetic pathway for this compound would likely commence with the corresponding aniline (B41778), 2,5-dibromo-4-fluoroaniline (B599441). This precursor would undergo diazotization using a reagent like sodium nitrite (B80452) in an acidic medium, followed by the Sandmeyer reaction with cuprous cyanide to yield the target benzonitrile (B105546).

A proposed multi-step synthesis is outlined below:

Step 1: Synthesis of the Precursor Aniline

The synthesis of the required precursor, 2,5-dibromo-4-fluoroaniline, can be envisioned starting from a more readily available material such as 4-fluoroaniline. The synthesis would involve the bromination of 4-fluoroaniline. Due to the activating nature of the amino group, direct bromination can sometimes lead to multiple substitutions. google.com Therefore, a common strategy involves protecting the amino group as an acetanilide (B955) to control the regioselectivity of the bromination. The acetyl group can then be removed by hydrolysis to yield the desired substituted aniline.

Step 2: Diazotization and Sandmeyer Reaction

With the 2,5-dibromo-4-fluoroaniline in hand, the next step is its conversion to the corresponding diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C).

The resulting diazonium salt is then subjected to the Sandmeyer reaction. The introduction of the cyano group is accomplished by reacting the diazonium salt with a solution of copper(I) cyanide. This reaction is generally efficient and provides a direct route to the benzonitrile.

Halogenation Strategies for Benzonitrile Scaffolds

An alternative approach to the synthesis of this compound could involve the direct halogenation of a benzonitrile precursor. This strategy relies on the careful control of reaction conditions to achieve the desired substitution pattern. For instance, starting with 4-fluorobenzonitrile (B33359), one could attempt a di-bromination. However, the directing effects of the fluorine and cyano groups would need to be carefully considered to ensure the formation of the 2,5-dibromo isomer. The cyano group is a meta-director, while the fluorine atom is an ortho-, para-director. This could lead to a mixture of products, making this a less direct and potentially lower-yielding approach compared to the Sandmeyer reaction route.

Precursor Compounds and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is critical for a successful and efficient synthesis. The following sections examine potential precursors and analogous compounds used in the synthesis of halogenated benzonitriles.

Examination of 2,4-Dibromo-5-fluorobenzonitrile as a Potential Intermediate

While not a direct precursor in the proposed Sandmeyer route, 2,4-Dibromo-5-fluorobenzonitrile is an isomeric compound. The synthetic strategies for this isomer would likely be similar, involving a suitably substituted aniline precursor, in this case, 2,4-dibromo-5-fluoroaniline. The synthesis of this aniline would, in turn, start from a different fluorinated aniline or nitrobenzene (B124822) precursor, highlighting the importance of the initial substitution pattern on the starting material.

Utilizing 2,6-Dichloro-3-fluorobenzonitrile (B173952) in Analogous Syntheses

The synthesis of analogous halogenated benzonitriles, such as 2,6-Dichloro-3-fluorobenzonitrile, provides valuable insights into the types of reactions and conditions that can be employed. The preparation of this compound has been reported, and it serves as a useful intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthetic routes to 2,6-dichloro-3-fluorobenzonitrile often involve multi-step processes starting from commercially available materials. These established procedures for similar molecules reinforce the feasibility of the proposed synthetic pathways for this compound.

Emerging Synthetic Approaches for Halogenated Benzonitriles

While traditional methods like the Sandmeyer reaction remain robust, research continues to explore more efficient, safer, and environmentally benign synthetic routes. Recent advances in catalysis and reaction methodology offer promising alternatives for the synthesis of halogenated benzonitriles.

Modern advancements in the Sandmeyer reaction itself include the development of improved catalysts and reaction conditions that can lead to higher yields and milder reaction profiles. nih.govresearchgate.net Furthermore, palladium-catalyzed cyanation reactions of aryl halides have become a powerful tool for the synthesis of benzonitriles, although this would require a pre-functionalized dibromo-fluoro-halobenzene, which may not offer a more direct route than the Sandmeyer approach from the aniline.

Transition-metal-catalyzed C-H activation and functionalization is another rapidly developing area that could potentially offer novel routes to compounds like this compound. These methods aim to directly replace a hydrogen atom on the aromatic ring with a cyano group, potentially reducing the number of synthetic steps. However, controlling the regioselectivity in a polysubstituted benzene (B151609) ring remains a significant challenge.

One-Pot Desulfurative-Fluorination-Bromination Reactions and Relevance

The concept of one-pot reactions, where multiple transformations are carried out in a single reaction vessel, represents an efficient and elegant approach in modern organic synthesis. One such complex transformation is the desulfurative-fluorination-bromination reaction. Research in this area has demonstrated the successful synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes through a unique one-pot, high-yield desulfurative-fluorination-bromination process. nexconn.com In this method, a dithiolane reactant can be converted to both 2,5-dibromo-3-(1,1-difluoroalkyl)thiophene and 3-(1,1-difluoroalkyl)thiophene. nexconn.com

While this specific one-pot reaction has been reported for thiophene (B33073) derivatives, its direct application to the synthesis of benzonitriles like this compound is not documented in the reviewed literature. The reaction mechanism for the thiophene-based synthesis involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) and a fluoride (B91410) source like pyridinium (B92312) poly(hydrogen fluoride). nexconn.com The reaction is believed to proceed through bromosulfonium ions, which are subsequently opened and cleaved to form sulfur- and fluorine-stabilized carbocations that are then trapped by fluoride ions. nexconn.com Adapting such a methodology to an aromatic nitrile would present significant challenges due to the different reactivity of the benzene ring compared to the thiophene ring.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of a polysubstituted aromatic compound such as this compound is a significant challenge in regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

In a hypothetical synthesis starting from 4-fluorobenzonitrile, the fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This would mean that bromination of 4-fluorobenzonitrile would likely occur at the positions ortho to the fluorine, which are positions 3 and 5. Achieving the 2,5-dibromo substitution pattern would therefore require a more nuanced strategy, potentially involving multiple steps or the use of specific catalysts to override the inherent directing effects of the initial substituents.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction can be influenced by the choice of brominating agent and reaction conditions. nih.gov For instance, N-bromosuccinimide (NBS) is a widely used reagent for regioselective brominations. nih.gov

The synthesis of related brominated and fluorinated benzonitriles provides insight into the practical aspects of these reactions. For example, 5-bromo-2-fluorobenzonitrile (B68940) can be synthesized from o-fluorobenzoyl chloride through amidation, dehydration to o-fluorobenzonitrile, and subsequent bromination with dibromohydantoin in sulfuric acid. sigmaaldrich.com

Another related compound, 2-Bromo-4-fluorobenzonitrile, has been synthesized from 2-bromo-4-fluorobenzamide (B1287565) using trifluoroacetic anhydride (B1165640) in pyridine. win-winchemical.com

Furthermore, the synthesis of 4-Bromo-2-fluorobenzonitrile can be achieved from 2-fluoroaniline (B146934) through a multi-step process involving bromination and a Sandmeyer reaction. nih.gov

These examples underscore the importance of the starting material and the sequence of reactions in determining the final substitution pattern. The synthesis of this compound would likely require a carefully designed synthetic route, possibly starting from a precursor that already contains some of the desired substituents or functional groups that can be converted to them. The regiochemical challenges in introducing two bromine atoms and a fluorine atom onto a benzonitrile core highlight the need for precise control over reaction conditions and reagent selection.

Mechanistic Investigations of Reactions Involving 2,5 Dibromo 4 Fluorobenzonitrile

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2,5-dibromo-4-fluorobenzonitrile, the presence of two bromine atoms provides opportunities for sequential or double coupling reactions, allowing for the introduction of various substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle for the Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org For this compound, the two bromine atoms are the primary sites for this oxidative addition.

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst, completing the cycle. libretexts.org In the case of dihaloarenes like this compound, mechanistic studies have revealed that double Suzuki-Miyaura cross-coupling reactions can proceed through a tandem process. rsc.org

The presence of the electron-withdrawing nitrile group can influence the reactivity of the C-Br bonds, potentially affecting the rate of oxidative addition. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to achieve either mono- or di-substitution, providing a pathway to a variety of functionalized benzonitrile (B105546) derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org The mechanism of this reaction shares similarities with other palladium-catalyzed couplings and involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The cycle begins with the oxidative addition of the aryl bromide (in this case, a C-Br bond of this compound) to a Pd(0) catalyst. libretexts.org Subsequently, the amine coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. wikipedia.org The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which would lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org The choice of ligand is critical in the Buchwald-Hartwig amination to promote the desired reductive elimination and suppress side reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands have been developed to enhance the efficiency of this transformation for a wide range of substrates. wikipedia.org For di-substituted substrates like this compound, careful control of reaction conditions is necessary to achieve selective mono- or di-amination.

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, utilizing organozinc reagents in a palladium- or nickel-catalyzed reaction with organic halides. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. orgsyn.org The catalytic cycle is analogous to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition, transmetalation, and reductive elimination.

For a substrate such as this compound, the C-Br bonds would serve as the electrophilic sites. The reaction would commence with the oxidative addition of a C-Br bond to the Pd(0) or Ni(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the organozinc reagent to the metal center. Reductive elimination then yields the cross-coupled product.

While the classic Negishi coupling employs organozinc reagents, related couplings can be performed with other organometallic reagents, such as organomagnesium compounds (Grignard reagents). These reactions also proceed through a similar catalytic cycle. The functional group tolerance of the Negishi coupling is noteworthy, with groups such as nitriles generally being well-tolerated. orgsyn.org This allows for the direct use of this compound in such transformations to introduce alkyl, aryl, or vinyl substituents at the bromine-bearing positions.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Mechanistic Steps | Role of this compound |

| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org | Aryl bromide source for C-C bond formation. |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.orglibretexts.org | Aryl bromide source for C-N bond formation. |

| Negishi Coupling | Oxidative Addition, Transmetalation, Reductive Elimination organic-chemistry.org | Aryl bromide source for C-C bond formation with organozinc reagents. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. In this compound, the fluorine atom is the most likely site for nucleophilic attack, activated by the electron-withdrawing nitrile group.

In SNAr reactions, the typical leaving group trend observed in aliphatic nucleophilic substitutions (I > Br > Cl > F) is often reversed, with fluoride (B91410) being a surprisingly good leaving group. masterorganicchemistry.comstackexchange.com The reactivity order is frequently F > Cl > Br > I. libretexts.org This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

For a nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.com The nitrile group (-CN) is a potent electron-withdrawing group through both induction and resonance.

When a nucleophile attacks the carbon atom bearing the fluorine in this compound, a negative charge develops on the aromatic ring. The nitrile group, being in the para position relative to the fluorine, can effectively delocalize this negative charge through resonance. libretexts.org This stabilization of the Meisenheimer intermediate is crucial for the reaction to proceed. libretexts.org The negative charge can be delocalized onto the nitrogen atom of the nitrile group, significantly lowering the energy of the intermediate and, consequently, the activation energy of the reaction.

The activating effect of the nitrile group, coupled with the reactivity of fluorine as a leaving group in SNAr reactions, makes the 4-position of this compound a prime target for nucleophilic attack by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Table 2: Factors Influencing SNAr Reactivity of this compound

| Feature | Role in SNAr Mechanism | Effect on Reactivity |

| Fluorine Atom | Leaving Group masterorganicchemistry.com | Highly reactive due to its strong inductive effect stabilizing the Meisenheimer complex. stackexchange.com |

| Nitrile Group | Activating Group libretexts.org | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. libretexts.org |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The bromine substituents on the aromatic ring of this compound are prime sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. nih.gov

Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which leverage the reactivity of aryl halides.

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl halide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. wikipedia.orgyoutube.com For a substrate like this compound, a double Suzuki coupling could be employed to introduce two new aryl or vinyl groups at the bromine positions. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This method constructs C-C bonds by coupling an aryl halide with a terminal alkyne. wikipedia.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.org For a di-bromo substrate, chemoselective synthesis can potentially afford mono- or di-alkynylated products by carefully controlling reaction conditions. rsc.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgyoutube.com It requires a palladium catalyst, a suitable ligand (e.g., X-Phos, BINAP), and a base. wikipedia.orgbeilstein-journals.org This transformation has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org Given the presence of two bromine atoms on this compound, this reaction provides a direct route to introduce one or two amino substituents.

The table below summarizes these key cross-coupling strategies applicable to aryl halides.

| Reaction | Bond Formed | Coupling Partners | Typical Catalysts/Reagents | Key Features |

| Suzuki-Miyaura Coupling | C(sp²)–C(sp²), C(sp²)–C(sp) | Aryl Halide + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) | Mild conditions, high functional group tolerance, low toxicity byproducts. wikipedia.orgnih.gov |

| Sonogashira Coupling | C(sp²)–C(sp) | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base (e.g., Et₃N) | Direct method to form arylalkynes, can be run under copper-free conditions. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | C(sp²)–N | Aryl Halide + Amine (Primary or Secondary) | Pd(0) or Pd(II) catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | Broad scope for both amine and aryl halide, direct C-N bond formation. wikipedia.orgorganic-chemistry.org |

Reductive Transformations of Halogenated Benzonitriles

Catalytic Hydrogenation Methods and Functional Group Reactivity

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. nih.gov This transformation is challenging in terms of selectivity, as it can proceed through a primary imine intermediate, which can then react with the primary amine product to form secondary amines as byproducts. nih.gov The choice of catalyst and reaction conditions is critical to control the reaction outcome.

Various transition-metal catalysts, including those based on nickel, palladium, rhodium, and manganese, have been developed for the hydrogenation of benzonitriles. nih.govnih.gov

Nickel Catalysts : Homogeneous nickel systems, such as those using [Ni(COD)₂] with phosphine ligands, can catalyze the transfer hydrogenation of benzonitriles using hydrogen donors like 2-propanol or 1,4-butanediol. nih.govorganic-chemistry.org

Ruthenium Catalysts : Ruthenium complexes, particularly with N-heterocyclic carbene (NHC) ligands, have shown high selectivity for the reduction of C≡N bonds to primary amines, proving effective for both electron-rich and electron-deficient benzonitriles. nih.gov

Manganese Catalysts : Recently developed manganese-based catalysts offer a non-precious metal alternative for the hydrogenation of various (hetero)arenecarbonitriles, demonstrating good functional group tolerance, including for halogens. nih.gov

A significant challenge in the catalytic hydrogenation of halogenated benzonitriles is preventing the cleavage of the carbon-halogen bond (hydrodehalogenation). The selectivity often depends on the catalyst, reaction conditions, and the nature of the halogen. For instance, in the hydrogenation of halogenated nitrobenzenes, iridium nanoparticles have shown higher selectivity in preserving the C-Cl bond compared to palladium nanoparticles of a similar size. libretexts.org The choice of catalyst is therefore paramount to selectively reduce the nitrile group while maintaining the integrity of the bromo and fluoro substituents in this compound.

Reduction of Nitrile and Halogen-Containing Groups

The reduction of the nitrile group to a primary amine is a common synthetic transformation. Besides catalytic hydrogenation, chemical reductants are frequently employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. nih.gov

When dealing with halogenated benzonitriles, chemoselectivity is a major concern. Strong hydrides can sometimes lead to dehalogenation. An alternative method involves the use of samarium(II) iodide (SmI₂), which facilitates the reduction of a wide range of nitriles to primary amines under single electron transfer conditions. wikipedia.org This method is noted for its excellent functional group tolerance, proving compatible with various halogens (Cl, Br, F) on the aromatic ring. wikipedia.org

Conversely, selective reduction of other functional groups in the presence of a nitrile and halogens is also possible. For instance, an aromatic nitro group can be selectively reduced to an amine using stannous chloride (SnCl₂·2H₂O) in an alcohol solvent, leaving nitrile and halogen groups unaffected. wikipedia.org This highlights the possibility of orchestrating the reduction sequence based on the choice of reagents and conditions.

The table below summarizes different reduction methods and their selectivity.

| Reagent/Catalyst | Target Functional Group | Effect on Other Groups | Key Features |

| LiAlH₄ | Nitrile | May reduce other susceptible groups. | Powerful, general-purpose reducing agent for nitriles. nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd, Ni, Ru) | Nitrile | Risk of hydrodehalogenation. | Selectivity depends heavily on catalyst and conditions. nih.gov |

| SmI₂–Et₃N–H₂O | Nitrile | Halogens, ethers, and trifluoromethyl groups are well-tolerated. | Mild, single electron transfer mechanism with high chemoselectivity. wikipedia.org |

| SnCl₂·2H₂O | Nitro | Nitrile and halogen groups remain unaffected. | Highly selective for nitro group reduction in multifunctional aromatic compounds. wikipedia.org |

Nitrile Group Reactivity and Derivatization

Formation of Oxadiazoles from Nitriles and Hydroxylamine (B1172632)

The nitrile functional group is a versatile precursor for the synthesis of various heterocycles, including 1,2,4-oxadiazoles, which are recognized as important scaffolds in medicinal chemistry. wikipedia.org The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a nitrile like this compound typically follows a well-established multi-step protocol. libretexts.org

The general mechanism involves three key stages:

Amidoxime (B1450833) Formation: The nitrile is treated with hydroxylamine (NH₂OH), usually in the presence of a base, to form the corresponding amidoxime intermediate. This occurs via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. wikipedia.orglibretexts.org

O-Acylation: The amidoxime is then reacted with a carboxylic acid or an activated derivative (like an acid chloride or ester). This step, often facilitated by a coupling agent, results in the formation of an O-acyl amidoxime intermediate. libretexts.org

Cyclodehydration: The final step is the cyclization and dehydration of the O-acyl amidoxime, typically promoted by heating, to form the stable 1,2,4-oxadiazole (B8745197) ring. libretexts.org

This sequence allows for the nitrile (e.g., this compound) to become the C3-substituent of the oxadiazole ring, while the carboxylic acid provides the C5-substituent, enabling significant molecular diversity. wikipedia.orglibretexts.org One-pot procedures have also been developed where the nitrile, hydroxylamine, and an aldehyde are reacted together; in this case, the aldehyde acts as both a reactant and an oxidant to drive the final cyclization step. wikipedia.org

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2,5-Dibromo-4-fluorobenzonitrile and for providing a detailed picture of its atomic and molecular arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts and coupling patterns of these signals would be influenced by the adjacent bromine, fluorine, and nitrile groups.

¹³C NMR: The carbon NMR spectrum would provide information on the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons and the carbon of the nitrile group, with the carbons bonded to the halogens showing distinct shifts.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, and its coupling with neighboring protons would provide further structural confirmation.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | Doublet, Doublet |

| ¹³C | 110 - 140 (Aromatic), 115-120 (CN) | - |

| ¹⁹F | -100 to -120 | Doublet of doublets |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound would be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic bands would include C-Br stretching vibrations (typically in the 700-500 cm⁻¹ region), C-F stretching (around 1250-1050 cm⁻¹), and various C-H and C=C stretching and bending vibrations of the aromatic ring.

FT-Raman Spectroscopy: The Raman spectrum would complement the FT-IR data, with the C≡N stretch also being a prominent feature. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies and their assignments.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C≡N stretching | 2240 - 2220 |

| C=C aromatic stretching | 1600 - 1450 |

| C-F stretching | 1250 - 1050 |

| C-Br stretching | 700 - 500 |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₂Br₂FN), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula. The expected monoisotopic mass is approximately 276.8538 g/mol .

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, such an analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also provide insights into the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking, which are crucial for understanding the material's properties.

Computational Chemistry and Theoretical Insights

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the properties of this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules.

Geometry Optimization: By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the minimum energy geometry of the this compound molecule can be calculated. This provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Electronic Structure: DFT calculations can also be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

The following table lists the types of information that can be obtained from DFT calculations for this compound.

| Computational Output | Significance |

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in experimental band assignments. |

| HOMO-LUMO Energies | Indicates electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Describes charge delocalization and intramolecular interactions. |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, this analysis would involve calculating the energies of the HOMO and LUMO. From these values, global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) would be derived. These parameters provide quantitative measures of the molecule's reactivity. A data table would typically present these calculated energy values and descriptors, offering insights into the compound's kinetic stability and potential for undergoing chemical reactions. A smaller HOMO-LUMO gap generally signifies that a molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge distribution, and the delocalization of electron density within a molecule. It provides a detailed picture of the Lewis structure, identifying lone pairs and bonds, and quantifies the stabilization energy associated with charge transfer between filled (donor) and empty (acceptor) orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

An MEP map for this compound would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. Positive potential regions would be expected around the hydrogen atoms. This visualization provides crucial insights into the molecule's reactivity and intermolecular interaction patterns.

Thermodynamical Parameters and Conformational Analysis

Computational methods can be used to calculate various thermodynamic properties, such as enthalpy (H), entropy (S), and Gibbs free energy (G), as a function of temperature. These parameters are fundamental for understanding the stability and behavior of a compound under different thermal conditions. A conformational analysis would be performed to identify the most stable geometric arrangement (conformer) of the molecule by calculating the energies of various possible rotational isomers. For a relatively rigid molecule like this compound, this analysis confirms the lowest energy structure. A table would typically list the calculated values for zero-point vibrational energy, enthalpy, entropy, and specific heat capacity at a standard temperature.

Investigation of Noncovalent Interactions

Noncovalent interactions are critical in determining the crystal packing and supramolecular assembly of a compound. These interactions include hydrogen bonds, halogen bonds (involving the bromine atoms), and π-stacking (involving the aromatic ring). The presence of bromine atoms makes halogen bonding a particularly relevant interaction to investigate. In the solid state, these weak forces dictate the three-dimensional structure, which in turn influences the material's physical properties. Analysis of the crystal structure would reveal the specific types of noncovalent interactions present, their geometries (distances and angles), and their role in stabilizing the crystal lattice.

Applications in Materials Science and Medicinal Chemistry Research

Utilization in Functional Materials Development

The quest for novel materials with tailored electronic and photophysical properties has led researchers to explore unique molecular building blocks. 2,5-Dibromo-4-fluorobenzonitrile has emerged as a significant precursor for the development of functional organic materials with applications in advanced electronics.

Precursor for Advanced Materials

The structure of this compound offers multiple reaction pathways for constructing larger, conjugated systems essential for advanced materials. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, such as Suzuki or Stille couplings, to extend the molecular framework. This capability is crucial for synthesizing conjugated polymers and complex organic molecules that form the basis of organic semiconductors and other functional materials. The electron-withdrawing nature of the nitrile and fluorine groups can be used to tune the electronic properties of the resulting materials, influencing their performance in electronic devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Dyes

In the field of display and lighting technology, there is a continuous drive to develop more efficient and stable organic light-emitting diodes (OLEDs). Thermally activated delayed fluorescence (TADF) is a key mechanism for achieving high efficiency in OLEDs. While direct applications of this compound in final TADF dyes are not extensively documented, its chemical relatives, such as 2-bromo-5-fluorobenzonitrile, serve as critical precursors in their synthesis. ossila.com

For instance, related fluorobenzonitrile derivatives are used to construct complex TADF molecules. In a typical synthesis, the fluorine atom can be replaced by a donor unit via nucleophilic aromatic substitution, and the bromine atom can be used to introduce another functional group through Buchwald-Hartwig amination. ossila.com This step-wise approach allows for the precise assembly of a donor-acceptor structure, which is fundamental to the TADF mechanism. One such TADF dye, synthesized using a fluorobenzonitrile core, demonstrated an external quantum efficiency of 5% in an OLED device. ossila.com The performance of such devices is a testament to the utility of fluorobenzonitrile building blocks in creating materials that can efficiently convert electricity into light.

Table 1: Performance of an OLED Device Incorporating a TADF Dye Derived from a Fluorobenzonitrile Precursor

| Metric | Value |

| Maximum Current Efficiency | 16.3 cd/A |

| Maximum Power Efficiency | 12.2 lm/W |

| External Quantum Efficiency | 5% |

Data derived from a study on a TADF dye synthesized from 2-bromo-5-fluorobenzonitrile. ossila.com

Integration into Polymer Solar Cells as Additives

The efficiency and stability of polymer solar cells (PSCs) can be significantly influenced by the morphology of the active layer, which is typically a blend of a donor polymer and an acceptor molecule. Fluorinated compounds are sometimes used as additives to optimize this morphology. Research has shown that incorporating fluorinated units, such as 2,5-difluorobenzene, into the backbone of conjugated polymers can enhance the performance of PSCs. nih.gov

While the direct use of this compound as an additive is not widely reported, the principle of using fluorinated molecules to improve device performance is well-established. For example, the inclusion of a small amount of 2,5-difluorobenzene units into a polymer backbone was found to increase the planarity and crystallinity of the polymer. nih.gov This led to improved hole mobility and a more favorable morphology of the active layer blend, ultimately increasing the power conversion efficiency (PCE) of the solar cell from 7.8% to 8.5%. nih.gov This highlights the potential role of fluorinated benzonitrile (B105546) derivatives as additives or co-monomers in the future design of high-performance polymer solar cells.

Role as a Key Intermediate in Pharmaceutical Synthesis

The unique chemical reactivity of this compound makes it an important building block in the synthesis of complex organic molecules with potential therapeutic applications. Its ability to undergo selective chemical transformations allows for the construction of diverse molecular scaffolds.

Molecular Scaffolds for Active Pharmaceutical Ingredients (APIs)

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound and its isomers are valuable scaffolds in medicinal chemistry. The different reactive sites on the molecule allow for a variety of chemical modifications. The bromine atoms can be functionalized using palladium-catalyzed cross-coupling reactions, while the fluorine atom is a good leaving group for nucleophilic aromatic substitution, activated by the electron-withdrawing nitrile group. ossila.com This versatility enables chemists to build a wide range of complex molecules from a single starting material. For example, related fluorobenzonitriles are used to create benzimidazole (B57391) derivatives, which are being investigated as potential agents for treating Alzheimer's disease. nih.gov

Synthesis of Therapeutic Agents

The utility of fluorobenzonitrile derivatives as key intermediates is demonstrated in the synthesis of various therapeutic agents. For example, 5-bromo-2-fluorobenzonitrile (B68940) is a key intermediate in the synthesis of Febuxostat, a medication used to treat gout. google.com The ortho positioning of the bromo and nitrile groups in similar compounds, like 2-bromo-5-fluorobenzonitrile, facilitates their conversion into quinazoline (B50416) structures, which are known to have anti-tumor and anti-inflammatory properties. ossila.com Furthermore, other isomers like 4-bromo-3-fluorobenzonitrile (B163030) are used to prepare antimutagenic drugs. ossila.com These examples underscore the importance of substituted benzonitriles as foundational elements in the development of new medicines.

Precursor for Agrochemicals and Specialty Chemicals

This compound is a halogenated aromatic compound categorized as a fluorinated building block, a nitrile, and a bromide. bldpharm.com Such multifaceted compounds serve as crucial intermediates in the synthesis of more complex molecules. While specific, large-scale applications of this compound are not extensively documented in public literature, its structure is indicative of its potential as a precursor for a range of specialty chemicals, including those used in the agrochemical and pharmaceutical industries. bldpharm.comevitachem.com

Halogenated benzonitriles are widely used in the development of agrochemicals and advanced materials due to their unique chemical properties. evitachem.com The presence of multiple reactive sites on the this compound molecule—the nitrile group and the three halogen atoms at distinct positions—allows for a variety of chemical transformations. This versatility makes it a valuable starting material for creating diverse molecular scaffolds. For instance, related compounds like 5-bromo-2-fluorobenzonitrile are used to synthesize intermediates for active pharmaceutical ingredients (APIs). sigmaaldrich.com Similarly, 6-chloro-3,5-dibromo-2-fluorobenzonitrile (B12843376) is employed in the production of agrochemicals. evitachem.com The nitrile group itself can be a precursor to other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis, respectively. evitachem.comjeeadv.ac.in The bromo-substituents are particularly useful for undergoing palladium-catalyzed cross-coupling reactions, a common method for constructing complex organic molecules. ossila.com

Structure-Activity Relationship Studies (SAR) with Related Halogenated Benzonitriles

Comparative Analysis with Structural Isomers and Substituted Derivatives (e.g., 2,5-Dibromo-6-fluorobenzonitrile, 3,5-Dibromo-2-fluorobenzonitrile)

The specific arrangement of halogen and nitrile substituents on the benzene (B151609) ring profoundly influences the chemical reactivity and potential applications of benzonitrile derivatives. A comparative analysis of this compound with its structural isomers highlights these differences.

For example, 2-bromo-6-fluorobenzonitrile (B1362393) and 3,5-dibromo-2-fluorobenzonitrile (B3215422) are isomers that, despite having similar atoms, exhibit different physical properties and reactivity patterns due to the varied positioning of the substituents. oakwoodchemical.comsigmaaldrich.com The steric hindrance and electronic environment around the reactive sites (the nitrile group and the halogen atoms) differ significantly among these isomers, which dictates their utility in synthesis. longdom.org In 2-bromo-6-fluorobenzonitrile, the fluorine and bromine atoms flank the nitrile group, which can influence its reactivity. In 3,5-dibromo-2-fluorobenzonitrile, the fluorine is ortho to the nitrile, while the bromines are at the meta and para positions relative to the fluorine.

This structural variation is critical in fields like medicinal chemistry and materials science, where precise molecular architecture determines a compound's interaction with biological targets or its physical properties. nih.govnih.govnih.gov For instance, in the development of bioactive molecules, even a slight shift in a substituent's position can dramatically alter binding affinity to a receptor. nih.govnih.gov

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties / Applications |

|---|---|---|---|---|

| This compound | 1379326-67-6 | C₇H₂Br₂FN | 278.91 | Organic building block for chemical synthesis. bldpharm.comsigmaaldrich.com |

| 2-Bromo-6-fluorobenzonitrile | 79544-27-7 | C₇H₃BrFN | 200.01 | Melting point of 58-62°C; used as a chemical intermediate. sigmaaldrich.comtcichemicals.com |

| 3,5-Dibromo-2-fluorobenzonitrile | 1160574-05-9 | C₇H₂Br₂FN | 278.91 | Melting point of 62-67°C; classified as a halogenated aromatic compound. oakwoodchemical.com |

Exploring the Impact of Substituent Position and Electronic Effects on Reactivity and Application Potential

The reactivity and application potential of a substituted benzene derivative are governed by the electronic effects (inductive and resonance) and steric effects of its substituents. longdom.org In this compound, the interplay between the electron-withdrawing nitrile group and the halogens creates a unique chemical profile.

Electronic Effects:

Inductive Effect: All three halogen atoms (fluorine and two bromines) and the nitrile group (-CN) are electron-withdrawing through the inductive effect (-I), pulling electron density away from the aromatic ring. nih.govlibretexts.org This effect generally deactivates the ring towards electrophilic aromatic substitution. lumenlearning.com Fluorine is the most electronegative halogen, exerting the strongest inductive pull. nih.gov

Resonance Effect: Halogens have a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org The nitrile group, however, withdraws electrons via resonance (-R effect), further deactivating the ring and acting as a meta-director. longdom.orglibretexts.org

The combination of these effects makes the aromatic ring electron-poor, which is a key factor in its reactivity. For instance, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, where one of the halogen atoms can be replaced by a nucleophile. The position of the substituents is crucial; the fluorine atom at position 4 is para to one bromine (at position 1, implicitly) and meta to the other (at position 5), while being ortho to the nitrile group (at position 1). This specific arrangement influences which halogen is most likely to be substituted in such reactions. In similar molecules like 2-bromo-5-fluorobenzonitrile, the different reactivities of the fluoride (B91410) (favoring nucleophilic substitution) and bromide (favoring coupling reactions) are exploited for selective synthesis. ossila.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-4-fluorobenzonitrile?

- Methodology : Begin with fluorobenzonitrile derivatives and employ regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Catalytic Lewis acids (e.g., FeCl₃) enhance selectivity at the 2- and 5-positions. Solvent choice (e.g., dichloromethane) and temperature (40–60°C) are critical for minimizing side reactions like over-bromination .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.0–8.0 ppm) and confirm bromine/fluorine substitution patterns.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 279 (C₇H₂Br₂FN⁺) and isotopic patterns characteristic of bromine (1:2:1 ratio).

- IR Spectroscopy : Confirm nitrile group absorption at ~2220 cm⁻¹ and C-F stretches near 1200 cm⁻¹ .

Q. What safety precautions are essential when handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact due to potential toxicity. Store in a cool, dry place away from oxidizers. Refer to SDS for spill management and disposal protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in di-bromination of fluorobenzonitrile derivatives be addressed?

- Methodology : Use directing groups (e.g., nitrile) and steric/electronic effects to control substitution. Computational modeling (DFT) predicts reactive sites, while in situ monitoring (Raman spectroscopy) optimizes reaction kinetics. Compare yields under varying catalysts (e.g., AlCl₃ vs. FeBr₃) .

- Case Study : In 3,5-Dichloro-4-fluorobenzonitrile synthesis, phase-transfer catalysts improved selectivity; similar strategies may apply .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for crystal structure vs. NMR). Employ iterative data triangulation and computational tools (e.g., ChemDraw NMR prediction). For ambiguous peaks, synthesize reference compounds or use isotopic labeling .

Q. How is this compound utilized in cross-coupling reactions?

- Applications : As a Suzuki-Miyaura coupling partner, react with boronic acids to form biaryl structures. Optimize conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent) for high yields. For Heck reactions, use Pd(OAc)₂ and aryl halides to extend conjugation .

- Example : Analogous boronic esters (e.g., 4-fluoro-2-(dioxaborolan-2-yl)benzonitrile) demonstrate utility in drug intermediate synthesis .

Q. What purification challenges arise in isolating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。